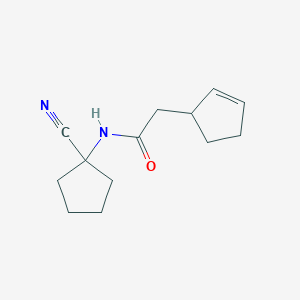

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as CPP-ACP, is a bioactive peptide that has been widely used in scientific research due to its unique properties. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide works by binding to hydroxyapatite in the tooth enamel, forming a protective layer that helps to prevent demineralization. It also has the ability to inhibit the growth of bacteria that are responsible for tooth decay. This mechanism of action makes N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide an effective agent for the prevention and treatment of dental caries.

Biochemical and Physiological Effects:

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to enhance the remineralization of teeth, reduce the incidence of dental caries, and improve the overall oral health of individuals. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have antimicrobial properties, making it an effective agent for the prevention and treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has a well-understood mechanism of action, making it a reliable agent for use in experiments. However, there are limitations to the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in lab experiments. It is not suitable for use in experiments that require the use of live animals, and its effects on humans are not well understood.

Future Directions

There are several future directions for the use of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research. One potential application is in the development of new dental treatments that utilize N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth. Additionally, N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide could be used in the development of new antimicrobial agents for the prevention and treatment of bacterial infections. Further research is needed to fully understand the potential applications of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction between N-(1-cyanocyclopentyl)amine and cyclopent-2-en-1-ylacetic acid. This reaction results in the formation of N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide, which is a white crystalline powder. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide has been extensively studied in scientific research due to its unique properties. It has been shown to have the ability to bind to hydroxyapatite, which is the main mineral component of teeth. This binding ability allows N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide to enhance the remineralization of teeth, making it a promising candidate for the development of dental treatments.

properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-cyclopent-2-en-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-10-13(7-3-4-8-13)15-12(16)9-11-5-1-2-6-11/h1,5,11H,2-4,6-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJDMFQJNANELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CC2CCC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-(cyclopent-2-en-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)

![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)